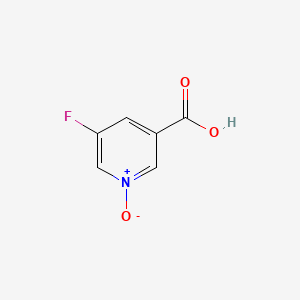

5-Fluoropyridine-3-carboxylic acid N-oxide

Description

Significance of Pyridine (B92270) N-Oxides as Versatile Synthetic Intermediates

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in organic synthesis due to their unique reactivity and versatility. researchgate.netumich.edu The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters the electronic properties of the molecule, making it a valuable synthetic intermediate. researchgate.netscripps.edu Compared to their parent pyridines, which are relatively unreactive, pyridine N-oxides exhibit enhanced reactivity towards both electrophiles and nucleophiles at the 2- and 4-positions. scripps.eduwikipedia.org This altered reactivity profile allows for a range of chemical transformations that are not readily achievable with simple pyridines. researchgate.net

The N-oxide functional group acts as an activating group, facilitating nucleophilic substitution reactions. umich.eduscripps.edu For instance, treatment of pyridine N-oxides with reagents like phosphorus oxychloride can yield 2- and 4-chloropyridines, which are themselves useful building blocks. wikipedia.org The oxygen atom can be subsequently removed through deoxygenation reactions, typically using reagents like zinc dust, to restore the pyridine ring. wikipedia.org This "activate-and-remove" strategy makes pyridine N-oxides powerful tools for the regioselective functionalization of the pyridine core. acs.org

Furthermore, pyridine N-oxides serve as effective oxidizing agents in various organic transformations. organic-chemistry.orgthieme-connect.de They are utilized in reactions such as the oxidation of alkynes and can act as ligands in coordination chemistry, forming complexes with a variety of metal ions. researchgate.netwikipedia.org Their applications extend to being precursors for biologically active compounds and novel materials, highlighting their established importance in medicinal and synthetic chemistry. researchgate.netnih.gov

Strategic Importance of Fluorine in Pyridine Derivatives for Chemical Transformations

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a widely employed strategy in medicinal chemistry and materials science. nih.govresearchgate.net The unique properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of the parent molecule. nih.gov

In the context of pyridine derivatives, introducing a fluorine atom can significantly alter the compound's basicity, metabolic stability, and binding interactions with biological targets. acs.org For example, the strong electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH. acs.org This modification can be crucial for optimizing a drug candidate's pharmacokinetic profile. Furthermore, replacing a hydrogen atom with fluorine at a site of metabolic action can block oxidation, thereby increasing the molecule's stability and in vivo half-life. acs.org

The presence of fluorine can also change the electronic distribution within the aromatic ring, creating what is known as a π-hole and altering its non-covalent interaction capabilities. nih.gov This has significant implications for how the molecule interacts with protein receptors. nih.gov The strategic placement of fluorine is therefore a key tactic in the design of new pharmaceuticals and agrochemicals. chemeurope.comuni-muenster.de The synthesis of fluorinated pyridines can be challenging, especially at the meta-position, making the development of new fluorination methods an active area of research. nih.govrsc.org

Overview of Research Trajectories for 5-Fluoropyridine-3-carboxylic acid N-oxide within Heterocyclic Chemistry

While direct research on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the established chemistry of its constituent parts and related analogues. The compound combines the features of a pyridine N-oxide, a fluorine substituent at the 5-position, and a carboxylic acid at the 3-position.

The synthesis of this specific N-oxide would likely proceed via one of two primary routes:

Direct Oxidation: The oxidation of the parent compound, 5-Fluoropyridine-3-carboxylic acid (also known as 5-fluoronicotinic acid), using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netrsc.org

Fluorination of a Precursor N-oxide: An alternative route could involve the nucleophilic fluorination of a suitably substituted pyridine-3-carboxylic acid N-oxide. Research has shown that pyridine N-oxides can be effective substrates for direct fluorination, offering a pathway to meta-fluorinated pyridines that are otherwise difficult to synthesize. nih.govrsc.org For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been successfully demonstrated. nih.gov

The research applications for this compound are projected to be in the fields of medicinal chemistry and materials science. Pyridine carboxylic acid derivatives are versatile scaffolds used to discover new enzyme inhibitors and other therapeutics. nih.gov The presence of both a fluorine atom and a carboxylic acid group makes this N-oxide an attractive building block for creating more complex molecules with potential biological activity. Analogous fluorinated pyridine carboxylic acids are used as intermediates in the synthesis of pharmaceuticals and functional materials, such as those for photoluminescence. ossila.com Therefore, research involving this compound would likely focus on its utility as a synthetic intermediate for novel bioactive compounds and advanced materials.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 5-Fluoropyridine-3-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 402-66-4 | nih.govsigmaaldrich.cn |

| Molecular Formula | C₆H₄FNO₂ | nih.govsigmaaldrich.cn |

| Molecular Weight | 141.10 g/mol | nih.govsigmaaldrich.cn |

| IUPAC Name | 5-fluoropyridine-3-carboxylic acid | nih.gov |

| Synonyms | 5-Fluoronicotinic acid | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.cn |

| Melting Point | 193-198 °C | sigmaaldrich.cn |

| SMILES | C1=C(C=NC=C1F)C(=O)O | nih.gov |

| InChI Key | BXZSBDDOYIWMGC-UHFFFAOYSA-N | sigmaaldrich.cn |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-5-1-4(6(9)10)2-8(11)3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOJHSLPFZBIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704529 | |

| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-19-8 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1526-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoropyridine 3 Carboxylic Acid N Oxide and Its Structural Congeners

Direct N-Oxidation Pathways of 5-Fluoropyridine-3-carboxylic acid

The most direct method for synthesizing pyridine (B92270) N-oxides is the oxidation of the corresponding pyridine derivative. This transformation can be accomplished using a range of oxidizing agents and systems, each with its own advantages regarding substrate scope, reaction conditions, and efficiency. For electron-deficient pyridines, such as those bearing a fluorine atom and a carboxylic acid group, stronger oxidizing conditions may be required. researchgate.netchemicalforums.com

Peroxy acids, or peracids, are widely employed reagents for the N-oxidation of pyridines. wikipedia.org Their effectiveness stems from their ability to deliver an oxygen atom directly to the nucleophilic nitrogen of the pyridine ring.

Commonly used peracids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. orgsyn.orggoogle.com Reactions with m-CPBA are typically conducted in chlorinated solvents like dichloromethane (B109758) (DCM) at or below room temperature. google.comrsc.org For instance, a general procedure involves dissolving the pyridine substrate in DCM, adding m-CPBA, and stirring for several hours. google.comrsc.org The reaction of 3-chloropyridine (B48278) with m-CPBA in DCM at room temperature for 24 hours results in the corresponding N-oxide in high yield. google.com Similarly, 3-fluoropyridine (B146971) can be oxidized to 3-fluoropyridine 1-oxide using m-CPBA in DCM. rsc.org Peracetic acid, often used as a solution in acetic acid, is another effective reagent for this transformation. orgsyn.org

Table 1: Examples of Peracid-Mediated N-Oxidation of Pyridine Derivatives

| Starting Material | Peracid | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine | 40% Peracetic Acid | Acetic Acid | 85°C | Pyridine-N-oxide | 78-83% | orgsyn.org |

| 3-Chloropyridine | m-CPBA | Dichloromethane | 20-25°C, 24h | 3-Chloropyridine-N-oxide | High | google.com |

| 4-Methoxypyridine | m-CPBA | Dichloromethane | 20-25°C, 24h | 4-Methoxypyridine-N-oxide | High | google.com |

| 3-Fluoropyridine | m-CPBA | Dichloromethane | Room Temp, 12h | 3-Fluoropyridine 1-oxide | --- | rsc.org |

Hydrogen peroxide (H₂O₂) serves as a green and cost-effective oxidant for N-oxidation. researchgate.net However, its reaction with pyridines often requires activation, either by forming a stronger peracid in situ or through catalysis.

A common method involves the use of hydrogen peroxide in acetic acid, which generates peracetic acid. youtube.com Another effective system is the urea-hydrogen peroxide (UHP) complex, particularly in combination with an anhydride (B1165640) like trifluoroacetic anhydride (TFAA). researchgate.net This combination generates the potent trifluoroperacetic acid in situ, which is capable of oxidizing even highly electron-deficient pyridines under mild, anhydrous conditions. researchgate.net For example, 2-fluoropyridine, which is otherwise difficult to oxidize, can be converted to its N-oxide using UHP and TFAA. researchgate.net

Table 2: Hydrogen Peroxide-Based N-Oxidation of Pyridines

| Pyridine Substrate | Reagent System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Vinylpyridine | H₂O₂ | Acetic Acid | --- | 2-Vinylpyridine-N-oxide | Good | youtube.com |

| 2-Fluoropyridine | UHP / TFAA | --- | --- | 2-Fluoropyridine-N-oxide | --- | researchgate.net |

| Electron-deficient Pyridines | UHP / TFAA | CH₃CN | 25°C | Corresponding N-oxide | High | researchgate.net |

Metal catalysts can significantly enhance the efficiency of H₂O₂-based N-oxidations, allowing for milder reaction conditions. Rhenium-based catalysts, such as methylrhenium trioxide (MTO), have been reported for the oxidation of electron-deficient pyridines using 30% H₂O₂. researchgate.net Another approach utilizes sodium percarbonate as the oxygen source in the presence of various rhenium catalysts, affording excellent yields of N-oxides under mild conditions. organic-chemistry.org

Heterogeneous catalysts, like tungsten-loaded TiO₂ or titanosilicate (TS-1), offer advantages in terms of catalyst recovery and reuse. researchgate.netorganic-chemistry.org The oxidation of pyridinecarboxylic acids, including nicotinic acid, has been studied using hydrogen peroxide with Preyssler's catalyst (H₁₄[NaP₅W₃₀O₁₁₀]), a green heteropolyacid catalyst. researchgate.net This system provides good yields of the corresponding N-oxides, although decarboxylation can be a competing reaction, particularly for substituents at the 2-position. researchgate.net

The development of enantioselective N-oxidation methods provides access to chiral pyridine N-oxides, which are valuable building blocks in asymmetric synthesis. A notable strategy employs biomimetic catalysis, using aspartic acid-containing peptides to catalyze the asymmetric N-oxidation of pyridines. nih.gov This approach is based on a catalytic cycle where the aspartyl side chain of the peptide forms a peracid intermediate, which then delivers oxygen in an enantioselective manner. nih.gov

This method has been successfully applied to the desymmetrization of prochiral bis(pyridine) substrates. nih.gov For example, the N-oxidation of a Loratadine derivative using an aspartic acid-derived catalyst yielded the corresponding N-oxide with a high enantiomeric ratio (95:5 er). nih.gov This demonstrates the potential of such systems to generate optically enriched chiral N-oxides from various pyridine frameworks, including complex, drug-like molecules. nih.gov

Synthesis via Derivatization and Functionalization of Pre-formed Pyridine N-Oxides

An alternative synthetic route involves the modification of a pyridine N-oxide that has already been formed. The N-oxide group significantly influences the reactivity of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack. wikipedia.orgyoutube.com This altered reactivity allows for the introduction of various functional groups, including fluorine.

The synthesis of fluorinated pyridines can be challenging, especially when the fluorine atom is required at the meta-position (C3 or C5). nih.gov Direct fluorination of a pre-formed pyridine N-oxide offers a unique pathway to these valuable compounds.

A key development in this area is the nucleophilic aromatic substitution (SNAᵣ) on a pyridine N-oxide substrate. Research has shown that the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with a fluoride (B91410) source proceeds efficiently at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org This is a significant finding, as the corresponding reaction on 3-bromo-4-nitropyridine (without the N-oxide) results in substitution at the C4 position instead. nih.gov The N-oxide group thus alters the regioselectivity of the fluorination reaction, enabling the synthesis of meta-fluorinated pyridines. The resulting 3-fluoro-4-nitropyridine N-oxide can then be readily converted to other derivatives, such as 3-fluoro-4-aminopyridine, via reduction. nih.govrsc.org

Another method involves activating the pyridine N-oxide to facilitate nucleophilic fluorination. Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgacs.org These salts then serve as effective precursors for the introduction of fluorine at the C2 position via reaction with a fluoride nucleophile. acs.orgacs.org

Table 3: Methods for Fluorination of Pyridine N-Oxide Scaffolds

| Substrate | Reagent(s) | Product | Key Feature | Reference |

|---|---|---|---|---|

| 3-Bromo-4-nitropyridine N-oxide | TBAF | 3-Fluoro-4-nitropyridine N-oxide | N-oxide directs fluorination to C3 position | nih.gov |

Introduction of Fluorine onto Pyridine N-Oxide Scaffolds

Nucleophilic Fluorination of Pyridine N-Oxides

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing fluorine into electron-deficient heterocyclic systems like pyridine N-oxides. scripps.edu The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for nucleophilic attack. scripps.edu For the synthesis of 5-fluoro derivatives, this strategy typically involves the displacement of a suitable leaving group, such as a halogen (e.g., bromine or chlorine) or a nitro group, from the 5-position of a pre-formed pyridine-3-carboxylic acid N-oxide.

A notable advancement involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which serve as excellent precursors for nucleophilic fluorination. acs.orgacs.orgnih.gov This method demonstrates high regioselectivity; for instance, 3-substituted pyridine N-oxides undergo salt formation and subsequent fluorination exclusively at the position para to the existing substituent. acs.org While this is highly effective for 2-fluoro and 6-fluoro isomers, adapting it for 5-fluoro derivatives would require a different substitution pattern on the starting material.

Direct fluorination of pyridine N-oxides using nucleophilic fluoride sources has been shown to be challenging due to the electron-rich nature of the pyridine ring, but it can be achieved under specific conditions. nih.govrsc.org For example, the fluorination of 3-bromo-4-nitropyridine N-oxide with a fluoride source can produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature. nih.govrsc.org This resulting intermediate can then be further manipulated, for instance, by catalytic hydrogenation to yield 3-fluoro-4-aminopyridine. nih.govrsc.org This principle could be extended to a substrate like 5-bromo-3-carboxypyridine N-oxide to yield the target compound.

| Starting Material | Key Reagent(s) | Product | Key Finding | Reference |

|---|---|---|---|---|

| Pyridine N-oxides | Trimethylamine, Fluoride source (e.g., TBAF) | 2-Fluoropyridines | Readily available pyridine N-oxides are converted into isolable 2-pyridyltrialkylammonium salt intermediates, which then undergo fluorination. | acs.orgacs.orgnih.gov |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride ion source | 3-Fluoro-4-nitropyridine N-oxide | Demonstrates direct nucleophilic fluorination on a pyridine N-oxide ring at the meta position relative to the nitrogen. | nih.govrsc.org |

| 2-Phenylpyridine N-oxide | Trimethylamine, TBAF | 2-Fluoro-5-phenylpyridine | In situ formation of a trialkylammonium salt followed by fluorination showed high regioselectivity para to the substituent. | acs.org |

Direct C-H Fluorination Methodologies on Pyridine N-Oxides

Direct C-H fluorination represents a highly atom-economical approach, avoiding the need for pre-functionalized substrates. Recent progress has enabled the direct fluorination of pyridine rings. One such method employs AgF₂ for the C-H fluorination of pyridines, showing good functional group tolerance and providing access to various 2-fluoropyridines. acs.org

Another strategy involves a pyridine N-oxyl radical-promoted C-H fluorination. rsc.org In this system, a pyridine N-oxide acts as an initiator in the presence of an electrophilic fluorine source like Selectfluor and a silver salt (AgF). rsc.org This method has been optimized for various substrates, demonstrating the feasibility of direct C-H functionalization under radical conditions. rsc.org While these methods have been primarily demonstrated for fluorinating other positions or different substrates, their adaptation for the C5 position of a pyridine-3-carboxylic acid N-oxide precursor is an area of ongoing research.

Decarboxylative Fluorination Strategies Applied to Carboxylic Acid Precursors

Decarboxylative fluorination offers a powerful method for converting readily available carboxylic acids into fluorinated compounds. bohrium.comprinceton.edunih.gov This transformation is particularly relevant as it could potentially be used to introduce a fluorine atom at a position initially bearing a carboxyl group, or vice-versa. The process typically involves the generation of a radical intermediate via decarboxylation, which is then trapped by a fluorine source. nih.govacs.org

Visible light-promoted photoredox catalysis has emerged as a mild and efficient platform for the decarboxylative fluorination of aliphatic carboxylic acids. princeton.eduorganic-chemistry.org In these reactions, a photocatalyst, upon excitation by visible light, initiates a process where a carboxylate is oxidized, leading to a carboxyl radical that rapidly extrudes CO₂. princeton.eduorganic-chemistry.org The resulting alkyl radical is then fluorinated by a reagent such as Selectfluor. princeton.edu While primarily developed for aliphatic acids, the extension of these principles to heteroaromatic carboxylic acids is a significant area of interest. The application of such a method could involve starting with a pyridine-3,5-dicarboxylic acid N-oxide and selectively performing a monofluorodecarboxylation.

| Reaction Type | Substrate Type | Key Reagents/Conditions | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Aliphatic Carboxylic Acids | Ir-photocatalyst, Selectfluor®, Blue LED light | Photon-induced oxidation of carboxylate generates a radical, which undergoes CO₂ extrusion and fluorine atom transfer. | princeton.eduorganic-chemistry.org |

| Transition-Metal-Free | Lithium 2-pyridylacetates | Selectfluor®, DMF | Hypothesized to proceed via a picolyl anion intermediate formed upon decarboxylation. | bohrium.com |

| Silver-Mediated | α-fluoroarylacetic acids | Ag(I)/Selectfluor® | Generates an Ag(III)-F species, followed by single electron transfer and radical formation. | nih.gov |

Carboxylic Acid Introduction and Modification on Pyridine N-Oxide Frameworks

The introduction of a carboxylic acid group onto a pyridine N-oxide ring is a critical step in the synthesis of the target molecule. This can be achieved through several established synthetic routes. One common method is the oxidation of a methyl or other alkyl group at the desired position on the pyridine N-oxide ring. Strong oxidizing agents can convert a methyl group into a carboxylic acid.

Alternatively, a halogenated pyridine N-oxide can be subjected to metal-catalyzed carbonylation or converted into an organometallic species (e.g., via a Grignard reagent or lithiation) followed by quenching with carbon dioxide. The N-oxide functionality is generally stable under many of these conditions. researchgate.net The synthesis of pyridine N-oxides themselves is a well-established process, often involving the oxidation of the parent pyridine with reagents like peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide. rsc.orgorganic-chemistry.orgorgsyn.org

Green Chemistry Principles in 5-Fluoropyridine-3-carboxylic acid N-oxide Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are more efficient, safer, and environmentally benign. nih.gov The synthesis of complex molecules like this compound benefits significantly from the adoption of these technologies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov The Bohlmann-Rahtz pyridine synthesis, for example, can be conducted as a one-pot, microwave-assisted procedure at 170°C, yielding tri- or tetrasubstituted pyridines with superior yields compared to conventional heating. organic-chemistry.orgresearchgate.net This one-step method can combine a Michael addition and a cyclodehydration, significantly improving efficiency. organic-chemistry.org Reactions conducted in polar solvents under microwave irradiation have shown yields up to 98%. organic-chemistry.org Such technology could be applied to various steps in the synthesis of the target compound, such as the initial formation of the substituted pyridine ring or subsequent functionalization reactions.

| Reaction | Heating Method | Reaction Time | Yield | Advantage | Reference |

|---|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 10-20 minutes | Up to 98% | Rapid, high yield, one-pot procedure. | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional | Longer (hours) | Lower | Traditional two-step process. | organic-chemistry.org |

| Pyridine Glycoside Synthesis | Microwave (Solvent-free) | Rapid | Not specified | Environmentally friendly, efficient. | nih.gov |

Flow Chemistry Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages, including enhanced safety, precise control over reaction parameters, and easier scalability. bme.hu The N-oxidation of pyridine derivatives, a key step in the synthesis, has been successfully implemented in glass microreactors. organic-chemistry.orgbme.hu Using oxidants like m-CPBA or H₂O₂, flow processes can lead to significantly better results and higher conversions compared to batch conditions, especially for less reactive substrates. bme.hu For example, the N-oxidation of 2-bromopyridine (B144113) showed a 15% conversion in a microreactor compared to only 2% in batch. bme.hu This technology provides a safer and more efficient route for handling potentially hazardous oxidation reactions. organic-chemistry.org

Sustainable Reagent and Catalyst Systems

The growing emphasis on green chemistry principles has spurred the development of more environmentally benign methodologies for the synthesis of N-oxides, including this compound and its analogs. These approaches prioritize the use of safer reagents, recyclable catalysts, and energy-efficient conditions to minimize environmental impact. Key advancements in this area focus on replacing hazardous peroxy acids with cleaner oxidants and employing catalytic systems that enhance reaction efficiency and selectivity under mild conditions.

A central theme in the sustainable N-oxidation of pyridines is the replacement of traditional, often hazardous, oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) with greener alternatives. Hydrogen peroxide (H₂O₂) is a prime candidate due to its high oxygen content and the fact that its only byproduct is water. rsc.org However, the direct use of H₂O₂ can be sluggish. To overcome this, solid carriers such as urea-hydrogen peroxide (UHP) have been adopted. UHP is a stable, inexpensive, and easily handled solid reagent that serves as an effective source of H₂O₂ for various oxidation reactions, including the N-oxidation of nitrogen heterocycles. organic-chemistry.orgresearchgate.net

For electron-deficient pyridines, such as those bearing fluorine and carboxylic acid substituents, the combination of UHP with an activating agent like trifluoroacetic anhydride (TFAA) has proven to be a practical and efficient method. researchgate.netresearchgate.net This system generates a powerful trifluoroperacetic acid in situ, which can oxidize even deactivated pyridine rings under anhydrous conditions. researchgate.net Another reagent combination developed for highly electron-deficient pyridines is trifluoromethanesulfonic anhydride with sodium percarbonate, which also generates a potent peracid in situ under mild conditions. researchgate.net

The efficiency and sustainability of these green oxidants are significantly enhanced through catalysis. Various catalytic systems have been developed to facilitate the N-oxidation of pyridines using hydrogen peroxide.

Catalytic Systems for N-Oxidation with H₂O₂:

| Catalyst System | Substrate Example(s) | Oxidant | Solvent | Key Findings |

| Vanadium-substituted polyoxometalate (K₆[PW₉V₃O₄₀]·4H₂O) | Pyridine, 4-picoline | H₂O₂ | Water | Effective and recyclable catalyst; reactions proceed under mild conditions in an environmentally friendly solvent. rsc.org |

| Rhenium-based catalysts (e.g., Methyltrioxorhenium, MTO) | Various pyridines | Sodium percarbonate | Acetonitrile | Sodium percarbonate acts as an ideal oxygen source, leading to excellent yields under mild conditions. organic-chemistry.org |

| Titanium silicalite (TS-1) | Various pyridines | H₂O₂ | Methanol | Enables a continuous flow process in a packed-bed microreactor, offering a safer, greener, and highly efficient alternative to batch reactors. organic-chemistry.org |

| Iron(III) fluorinated porphyrins | Indene, 3,5-dimethylphenol | H₂O₂ | Ethanol | Demonstrates the use of biomimetic catalysts in green conditions for selective oxidations. mdpi.com |

One notable advancement is the use of a titanium silicalite (TS-1) catalyst in a packed-bed microreactor. organic-chemistry.org This continuous flow process, using H₂O₂ in methanol, allows for the safe and highly efficient synthesis of various pyridine N-oxides. organic-chemistry.org The catalyst remains active over extended periods of continuous operation, highlighting the process's robustness and industrial applicability. organic-chemistry.org

Furthermore, vanadium-substituted polyoxometalates have been employed as effective and recyclable catalysts for the oxidation of pyridines with H₂O₂ in water, representing a significant step towards a fully green catalytic cycle. rsc.org The reaction proceeds under mild conditions, and the catalyst can be recovered and reused, aligning with the principles of sustainable chemistry. rsc.org Rhenium-based catalysts, in conjunction with sodium percarbonate as the oxygen source, also provide an efficient route to N-oxides under mild reaction conditions. organic-chemistry.org

Chemical Reactivity and Transformation Pathways of 5 Fluoropyridine 3 Carboxylic Acid N Oxide

Reactions Involving the N-Oxide Moiety

The N-oxide group in 5-Fluoropyridine-3-carboxylic acid N-oxide is the primary site for several key chemical transformations, including deoxygenation, rearrangement reactions, and its use as an activating group for further substitutions on the pyridine (B92270) ring.

Rearrangement Reactions (e.g., Polonovski-type Rearrangements)

Pyridine N-oxides can undergo rearrangement reactions upon treatment with activating agents like acid anhydrides. The Polonovski reaction, a classic example, involves the reaction of a tertiary amine N-oxide with acetic anhydride (B1165640) to yield an N-acetylated secondary amine and an aldehyde. wikipedia.orgorganicreactions.org In the context of pyridine N-oxides, this can lead to the introduction of a functional group at the α-position (C2 or C6) of the pyridine ring.

The mechanism of the Polonovski reaction involves the initial acylation of the N-oxide oxygen, forming an N-acyloxy pyridinium salt. Subsequent deprotonation at an adjacent carbon (typically a methyl group at the 2-position) leads to an intermediate that rearranges to form an α-acetoxy pyridine, which can then be hydrolyzed to the corresponding hydroxymethyl pyridine. researchgate.netchemistry-reaction.com While the classic Polonovski reaction is most efficient with an alkyl substituent at the 2-position, related rearrangements can occur with other pyridine N-oxides. For this compound, which lacks a C2-alkyl group, a classical Polonovski rearrangement is not expected. However, related transformations involving activation of the N-oxide followed by nucleophilic attack at the 2- or 6-position are conceivable.

N-Oxide as an Activating Group for Further Transformations

The N-oxide group significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. pwvas.org The oxygen atom can donate electron density to the ring through resonance, activating the 2- and 4-positions towards electrophilic substitution. Conversely, the positively charged nitrogen atom withdraws electron density, activating these same positions towards nucleophilic attack. This dual reactivity makes pyridine N-oxides versatile intermediates in organic synthesis. semanticscholar.org

In the case of this compound, the presence of the electron-withdrawing fluorine and carboxylic acid groups further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack. The N-oxide group can be activated by various reagents, such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2), to facilitate the introduction of nucleophiles at the 2- and 6-positions. For example, treatment of pyridine N-oxides with POCl3 can lead to the formation of 2-chloropyridines. wikipedia.org Similarly, activation with other electrophilic reagents can enable the introduction of a range of nucleophiles, including amines, cyanides, and organometallics. This deoxygenative functionalization provides a powerful strategy for the synthesis of substituted pyridines that would be difficult to access directly from the parent pyridine. beilstein-journals.orgnih.gov

Reactions Involving the Pyridine Ring System

The chemical behavior of this compound is largely dictated by the interplay of its three functional components: the pyridine N-oxide core, the electron-withdrawing fluorine atom, and the carboxylic acid group. These substituents modulate the electron density of the aromatic ring, creating specific sites of reactivity that can be exploited for further chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for heteroaromatic compounds. wikipedia.org The reaction is particularly facile on electron-deficient aromatic systems, a characteristic feature of pyridine N-oxides. The N-oxide group exerts a powerful electron-withdrawing effect, significantly lowering the electron density of the pyridine ring and making it susceptible to attack by nucleophiles. scripps.eduresearchgate.net

The regiochemical outcome of SNAr reactions on the this compound ring is controlled by the directing effects of the N-oxide, fluorine, and carboxylic acid substituents. The N-oxide group activates the positions ortho (C2 and C6) and para (C4) to the nitrogen atom for nucleophilic attack through resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In the case of this compound:

C2 and C6 positions: These are the primary sites activated by the N-oxide group.

C4 position: This site is also electronically activated by the N-oxide.

C3 and C5 positions: These positions are meta to the N-oxide and are therefore less electronically activated for nucleophilic attack.

The carboxylic acid at C3 and the fluorine at C5 are both electron-withdrawing groups, which further deactivate the entire ring towards electrophilic substitution but enhance its reactivity towards nucleophiles. While SNAr reactions typically involve the displacement of a leaving group, the high activation provided by the N-oxide can facilitate reactions even at C-H positions if a suitable oxidant or reaction pathway is available. However, classical SNAr reactions on this substrate would typically require prior modification, such as the conversion of the N-oxide to a derivative that provides a leaving group at an activated position (e.g., treatment with POCl₃ to install a chloro group at C2 or C4). In such a scenario, the nucleophilic attack would preferentially occur at the C2, C4, or C6 positions, displacing the installed leaving group. The precise regioselectivity between these positions would be influenced by steric hindrance and the specific reaction conditions.

The presence of both the N-oxide and the fluorine atom has a profound and synergistic effect on the propensity of the pyridine ring to undergo SNAr reactions.

Influence of the N-Oxide Group: The N-oxide is the principal activating group. Its oxygen atom withdraws electron density from the ring inductively and, more importantly, provides resonance stabilization for the anionic Meisenheimer intermediate formed upon nucleophilic attack at the ortho and para positions. This stabilization significantly lowers the activation energy for the reaction, making pyridine N-oxides much more reactive towards nucleophiles than their parent pyridines. scripps.eduresearchgate.net

Influence of the Fluorine Atom: The fluorine atom contributes to the reactivity in two distinct ways:

Inductive Activation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density across the entire ring, making it more electrophilic and thus more susceptible to the initial attack by a nucleophile. masterorganicchemistry.com

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comyoutube.com Although the carbon-fluorine bond is very strong, fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the transition state of the addition step. Consequently, fluoride (B91410) is an excellent leaving group in SNAr reactions, often superior to heavier halogens. masterorganicchemistry.comnih.gov

C-H Functionalization of Pyridine N-Oxides

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds, bypassing the need for pre-functionalized substrates. nih.gov Pyridine N-oxides are particularly well-suited for these transformations, as the N-oxide group can act as a directing group or participate directly in radical-based pathways. researchgate.net

Transition metal catalysis enables the selective functionalization of C-H bonds that are otherwise unreactive. In pyridine N-oxide systems, the oxygen atom can serve as a coordinating site for a metal catalyst, directing the functionalization to the ortho C-H bonds (C2 and C6). acs.org

Palladium (Pd) catalysts, for example, have been successfully employed for the ortho-alkenylation and ortho-arylation of various pyridine N-oxide derivatives. acs.org The proposed mechanism often involves the coordination of the N-oxide oxygen to the metal center, followed by a cyclometalation step that selectively activates a C-H bond at the C2 or C6 position. This generates a palladacycle intermediate which can then undergo oxidative addition, migratory insertion, or reductive elimination to form the C-C or C-heteroatom bond. For this compound, this strategy would be expected to yield functionalization at the C2 and C6 positions.

Photocatalysis offers a mild and efficient alternative for C-H functionalization, often proceeding through radical intermediates under visible light irradiation. nih.govnih.gov Pyridine N-oxides have been utilized in these systems in two primary roles: as precursors for reactive radical species and as substrates for functionalization.

In one major pathway, pyridine N-oxides can serve as precursors to highly reactive oxygen-centered radicals. nih.govacs.org Under photoredox conditions, the pyridine N-oxide undergoes a single-electron oxidation to form an N-oxyl radical cation. This electrophilic radical is a potent hydrogen atom transfer (HAT) agent, capable of abstracting hydrogen atoms from a wide range of C-H bonds (including unactivated alkanes) to generate alkyl radicals, which can then be used in further synthetic transformations. nih.govacs.orgsemanticscholar.org

Alternatively, photocatalysis can be used for the direct functionalization of the pyridine N-oxide ring itself. Minisci-type reactions, for example, involve the addition of a nucleophilic radical to the protonated, electron-deficient pyridine ring. This typically occurs at the C2 or C4 position. The development of photocatalytic methods has greatly expanded the scope and utility of these reactions. For this compound, such a reaction would be expected to introduce alkyl or acyl groups at the C2, C4, or C6 positions.

Radical-Mediated Transformations

The chemistry of pyridine N-oxides in radical reactions is well-documented, often involving the N-O bond to facilitate the generation of radical species. rsc.orgscripps.edu For this compound, the N-O bond can be leveraged as a photoactive auxiliary. Inspired by classic methodologies like the Barton decarboxylation, photo-induced fragmentation of the N-O bond in pyridine N-oxide derivatives can activate carboxylic acids to deliver carbon-centered radicals. rsc.orgscripps.edu

This process typically involves the formation of a photoactive ester. In the context of this compound, while direct intermolecular reactivity can sometimes be limited by competitive trapping of radical intermediates by the pyridine-based auxiliary, the design of specific photoactive esters can overcome these challenges. rsc.org Such systems provide access to primary, secondary, and tertiary radical intermediates, which can then participate in further reactions like Minisci-type alkylations. rsc.orgnih.gov

Photoredox catalysis offers another avenue for radical generation. Under these conditions, alkyl radicals can be generated from sources like acyl chlorides or difluoroacetic anhydride and subsequently added to the pyridine N-oxide ring, typically at the ortho-position. nih.gov Furthermore, photocatalytic systems can utilize the excited state of N-oxide derivatives to promote the generation of alkyl radicals from precursors such as alkylboronic acids, which can then be used in alkylation, amination, and cyanation reactions. researchgate.net The presence of the fluorine atom and carboxylic acid group on the pyridine ring of this compound would be expected to influence the regioselectivity and efficiency of these radical additions.

| Transformation Type | Radical Source | Key Principle | Potential Application |

| Photochemical Decarboxylation | Carboxylic Acid (via photoactive ester) | Photoinduced N-O bond fragmentation to generate carbon radicals. rsc.org | Minisci-type alkylation |

| Photoredox-Catalyzed Alkylation | Acyl Chlorides, Anhydrides | Reductive generation of alkyl radicals for addition to the N-oxide ring. nih.gov | C-H Functionalization |

| Photocatalytic Radical Generation | Alkylboronic Acids | Photoexcited N-oxide catalyzes radical formation from the boron precursor. researchgate.net | Alkylation, Amination, Cyanation |

Electrophilic Transformations on the Pyridine Nucleus

The N-oxide functionality dramatically alters the reactivity of the pyridine ring towards electrophilic substitution. Unlike pyridine, which is highly deactivated, pyridine N-oxide is activated, directing incoming electrophiles to the 2- and 4-positions due to the oxygen atom's ability to donate electron density into the ring via resonance. bhu.ac.inchemtube3d.comquimicaorganica.org

For this compound, the directing effects of the existing substituents must be considered alongside the powerful activating and ortho-, para-directing effect of the N-oxide group. The carboxylic acid at the 3-position is a deactivating, meta-directing group, while the fluorine at the 5-position is deactivating via induction but is an ortho-, para-director.

Nitration: The most common electrophilic substitution on pyridine N-oxides is nitration, which typically occurs at the 4-position with a mixture of fuming nitric acid and sulfuric acid. oc-praktikum.de For a 3,5-disubstituted pyridine N-oxide, the outcome is highly dependent on the nature of the substituents. For instance, while 3,5-dibromopyridine-N-oxide nitrates at the 4-position, 3,5-diethoxypyridine-N-oxide nitrates at the 2-position. researchgate.net Given the electronic properties of the fluoro and carboxyl groups, nitration of this compound would likely be directed to the 4-position by the dominant N-oxide group, though the reaction conditions would need to be carefully controlled.

Halogenation: Halogenation of pyridine N-oxides can be achieved under mild conditions. nih.govresearchgate.net The activation of the N-oxide with an electrophilic agent, such as oxalyl chloride, enhances the electrophilicity of the ring, allowing for regioselective halogenation, often with a high preference for the 2-position. researchgate.netresearchgate.net For the subject molecule, halogenation would likely occur at the 2-, 4-, or 6-positions, with the precise location influenced by the interplay of the directing groups.

| Reaction | Typical Reagents | Expected Regioselectivity | Reference Principle |

| Nitration | Fuming HNO₃ / H₂SO₄ | Predominantly C4-position | The N-oxide group is a strong para-director. oc-praktikum.deresearchgate.net |

| Chlorination | Oxalyl chloride / SOCl₂ | C2-, C4-, or C6-positions | Activation of the N-oxide facilitates nucleophilic attack by halide. nih.govresearchgate.net |

| Bromination | Oxalyl bromide / CH₂Cl₂ | C2-, C4-, or C6-positions | Similar mechanism to chlorination. researchgate.net |

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides represents a fundamental set of transformations for this molecule.

Esterification: Standard acid-catalyzed esterification methods are applicable. Reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or benzene sulfonic acid, would yield the corresponding ester. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated using coupling agents like 2-methyl-6-nitrobenzoic anhydride, followed by reaction with an alcohol, which can often provide better yields. nih.govresearchgate.net

Amidation: Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration process. Heterogeneous Lewis acid catalysts like Nb₂O₅ have proven effective for a wide range of carboxylic acids and amines, offering the advantage of reusability. researchgate.net As with esterification, the reaction can be facilitated by first converting the carboxylic acid to an acyl chloride or by using standard peptide coupling reagents (e.g., DCC, EDC) to activate the carboxyl group for reaction with an amine.

| Derivative | Reagents | Method | Key Feature |

| Ester | Alcohol, H₂SO₄ | Acid-catalyzed esterification | Direct conversion, equilibrium-driven. google.com |

| Ester | 1. SOCl₂ 2. Alcohol | Acyl chloride formation | High reactivity, suitable for less reactive alcohols. nih.gov |

| Amide | Amine, Heat, Catalyst (e.g., Nb₂O₅) | Catalytic direct amidation | Atom-economical, avoids stoichiometric activators. researchgate.net |

| Amide | 1. Coupling Agent (e.g., EDC) 2. Amine | Activated amidation | Mild conditions, high yields. |

Decarboxylation Reactions

The removal of the carboxylic acid group via decarboxylation is a potential transformation, although it typically requires specific conditions for aromatic acids. The stability of the pyridine ring means that harsh temperatures or catalytic systems are often necessary. nih.gov A patented method for producing 5-fluoronicotinic acid involves the decarboxylation of 5-fluoroquinolinic acid by heating it to approximately 150-220°C, indicating that the 5-fluoropyridine-3-carboxylic acid structure can be formed via decarboxylation and is stable under those conditions. google.com

Radical-mediated decarboxylation, such as the Barton decarboxylation, provides an alternative pathway. This involves converting the carboxylic acid into a thiohydroxamate ester, which then undergoes radical chain decomposition to replace the carboxyl group with a hydrogen atom or another functional group. scripps.edu

Modifications and Derivatizations for Scaffold Diversification

The carboxylic acid moiety is a key functional group for extending the molecular scaffold. Its versatility allows for the introduction of a wide array of other functional groups, making it a cornerstone for creating libraries of compounds for applications in medicinal and materials chemistry. nih.gov

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol (5-fluoro-3-(hydroxymethyl)pyridine 1-oxide) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Conversion to Ketones: Reaction of the carboxylic acid with organolithium reagents can lead to the formation of ketones, although careful control of stoichiometry is required to prevent over-addition to form a tertiary alcohol. Conversion to a Weinreb amide first allows for a more controlled synthesis of the ketone.

Rearrangement Reactions: The carboxylic acid can be converted to an acyl azide, which can then undergo a Curtius rearrangement to form an isocyanate. The isocyanate is a versatile intermediate that can be hydrolyzed to an amine (3-amino-5-fluoropyridine 1-oxide), reacted with alcohols to form carbamates, or with amines to form ureas.

| Target Functional Group | Reaction Type | Typical Reagents | Intermediate |

| Primary Alcohol | Reduction | LiAlH₄ or BH₃-THF | - |

| Ketone | Acylation | 1. SOCl₂ 2. R₂CuLi or Weinreb amide route | Acyl Chloride / Weinreb Amide |

| Amine | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat, then H₂O | Acyl Azide, Isocyanate |

| Urethane | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat, R-OH | Isocyanate |

Mechanistic Investigations and Theoretical Studies

Quantum Chemical Approaches to Understanding Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. Density Functional Theory (DFT) is a particularly prominent method used for these investigations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Profiles

DFT calculations are widely employed to determine the geometric and electronic properties of pyridine (B92270) N-oxide derivatives. These calculations can predict key parameters such as bond lengths, bond angles, and the distribution of electron density within the molecule, which in turn govern its reactivity.

Below is a table of representative calculated electronic properties for various substituted pyridine N-oxides, illustrating the impact of substituents on key electronic parameters.

| Substituent (at position 4) | N→O Bond Length (Å) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| -H | 1.271 | -6.83 | -0.87 | 5.96 |

| -CH3 | 1.271 | -6.56 | -0.71 | 5.85 |

| -Cl | 1.266 | -6.86 | -1.22 | 5.64 |

| -NO2 | 1.261 | -7.51 | -2.48 | 5.03 |

Elucidation of Reaction Mechanisms Through Experimental Techniques

Detection and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms involving 5-Fluoropyridine-3-carboxylic acid N-oxide and related pyridine N-oxides relies heavily on the detection and characterization of transient intermediates. Due to their inherent reactivity and short lifetimes, these species are often challenging to isolate and study using conventional methods. nih.gov However, a combination of spectroscopic techniques and computational studies has provided significant insights into their structure and role in reaction pathways.

In many reactions, the initial step involves the N-oxide oxygen atom acting as a nucleophile, attacking an electrophilic reagent. scripps.edu For instance, in acylative reactions, the formation of a highly reactive acyloxypyridinium cation intermediate is a key step. acs.org The characterization of such intermediates is often pursued through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can slow down the reaction rates sufficiently to allow for observation. nih.gov For example, glycosyl triflate intermediates in related systems have been successfully characterized using low-temperature NMR. nih.gov

Infrared (IR) spectroscopy, particularly when coupled with mass spectrometry (a technique known as IR ion spectroscopy), offers another powerful tool for characterizing elusive intermediates in the gas phase, free from solvent or counterion interference. nih.gov This method provides detailed structural information by probing the vibrational frequencies of the isolated intermediate ions. nih.gov

In metal-catalyzed reactions, the intermediates can be even more complex. For example, in nickel-catalyzed alkenylations of pyridine N-oxides, a plausible mechanism involves the formation of a pyridyl(hydride)-nickel species as a key intermediate. researchgate.net The characterization of these organometallic intermediates often requires a combination of advanced spectroscopic methods and is crucial for understanding the reaction's regioselectivity and efficiency.

Table 1: Common Techniques for Characterizing Reaction Intermediates

| Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| Low-Temperature NMR | Provides structural connectivity and electronic environment of nuclei in stable or slowed-down intermediates. | Characterization of glycosyl triflate intermediates. | nih.gov |

| Infrared (IR) Ion Spectroscopy | Yields vibrational spectra of gas-phase ions, offering detailed structural fingerprints. | Characterization of glycosyl cations. | nih.gov |

| Density Functional Theory (DFT) | Computes structures, energies, and properties of transient species to support experimental findings. | Investigation of pyridine phosphination mechanisms. | nih.gov |

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of aromatic heterocyclic compounds like this compound is intricately governed by the interplay of steric and electronic effects of their substituents. nih.govmanchester.ac.uk These effects dictate the molecule's electron distribution, stability, and the accessibility of its reactive sites to other reagents. escholarship.org Electronic effects involve the donation or withdrawal of electron density through resonance (mesomeric) or inductive effects, which can activate or deactivate the ring towards electrophilic or nucleophilic attack. Steric effects arise from the spatial arrangement of atoms, where bulky substituents can hinder the approach of reactants to a particular site. nih.gov Understanding the delicate balance between these factors is crucial for predicting reaction outcomes and designing synthetic strategies. manchester.ac.uk

Role of Fluorine in Directing Regioselectivity and Activating Positions

The fluorine atom at the 5-position of the pyridine ring plays a critical role in modulating the reactivity and regioselectivity of this compound. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect significantly influences the electron density of the pyridine ring.

The presence of fluorine is often essential for facilitating certain transformations. nih.gov For instance, in nucleophilic aromatic substitution (SNAr) reactions, the strong -I effect of fluorine can activate the pyridine ring, making it more susceptible to attack by nucleophiles. While SNAr reactions on electron-rich pyridines are challenging, the presence of withdrawing groups like fluorine makes them more feasible. nih.govrsc.org

Theoretical studies on fluoropyridines have shown that fluorine substitution causes distinct structural changes. An ab initio study revealed that fluorination on a pyridine ring enlarges the internal ring angle at the carbon atom bearing the fluorine by approximately 2 degrees and shortens the adjacent carbon-nitrogen bonds. deepdyve.com This structural perturbation reflects the significant electronic influence of the fluorine substituent.

In the context of regioselectivity, the fluorine atom's position is key. For example, in the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, the N-oxide group directs the incoming nucleophile to the meta-position (C-3), demonstrating how the interplay between different substituents governs the reaction's outcome. nih.gov The presence of a fluorine atom can be crucial for enabling successful transformations that are otherwise difficult to achieve, providing access to a variety of substituted pyridine building blocks. nih.gov

Table 2: Influence of Fluorine Substituent on Pyridine Ring

| Effect | Description | Consequence | Reference |

|---|---|---|---|

| Electronic | Strong electron-withdrawing inductive effect (-I). | Reduces electron density in the ring, activating it for nucleophilic attack. | nih.govrsc.org |

| Structural | Enlarges the C-C(F)-N/C bond angle; shortens adjacent C-N bonds. | Alters ring geometry and electron distribution. | deepdyve.com |

| Reactivity | Can be essential for successful transformations like SNAr. | Enables the synthesis of previously inaccessible substituted pyridines. | nih.gov |

Impact of the N-Oxide Group on Aromaticity and Reactivity

The N-oxide functionality introduces a highly polar N⁺–O⁻ bond, resulting in a significantly larger dipole moment for pyridine N-oxide (PNO) compared to pyridine. scripps.edunih.gov This zwitterionic character makes the molecule more soluble in polar protic solvents and reduces its basicity substantially; the pKa of PNO is around 0.79, whereas pyridine's is 5.2. scripps.edunih.gov

From a reactivity standpoint, the N-oxide group renders the pyridine ring more susceptible to both electrophilic and nucleophilic attack. scripps.eduresearchgate.net The oxygen atom is nucleophilic and can readily attack electrophiles. acs.org This initial activation is often followed by a nucleophilic attack at the C-2 or C-4 positions of the ring. scripps.edu This increased reactivity makes pyridine N-oxides versatile synthetic intermediates. researchgate.net For example, they can be used to synthesize 2-fluoropyridines from the corresponding N-oxides, a transformation that is otherwise challenging. acs.org

The N-oxide group also modifies the aromaticity of the ring. While still aromatic, the charge separation in the N-oxide bond introduces distinct reactivity patterns. Natural bond orbital (NBO) analysis has shown that the oxygen atom in a 4-substituted pyridine-N-oxide carries a more negative charge than the nitrogen atom in the equivalent 4-substituted pyridine, making the N-oxide oxygen a stronger nucleophile. acs.org This enhanced nucleophilicity of the oxygen atom is a key factor in many of the reactions that pyridine N-oxides undergo. acs.org

Table 3: Comparison of Properties: Pyridine vs. Pyridine N-Oxide

| Property | Pyridine | Pyridine N-Oxide | Reference |

|---|---|---|---|

| Dipole Moment | ~2.03 D | ~4.37 D | scripps.edu |

| Basicity (pKa) | ~5.2 | ~0.79 | scripps.edu |

| Reactivity | Less reactive towards electrophiles and nucleophiles. | More reactive towards both electrophiles and nucleophiles. | scripps.eduresearchgate.net |

| Key Reactive Site | Nitrogen lone pair (nucleophilic). | Oxygen atom (nucleophilic); C2/C4 positions (electrophilic after O-activation). | scripps.eduacs.org |

Advanced Characterization and Analytical Techniques for Mechanistic and Structural Elucidation

Spectroscopic Methodologies for Unraveling Reaction Dynamics

Spectroscopic methods are fundamental in elucidating the intricate details of chemical reactions and the precise structure of molecules. For "5-Fluoropyridine-3-carboxylic acid N-oxide," a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (Infrared and Raman), and mass spectrometry offers a powerful toolkit for its analysis.

Advanced NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic compounds like "this compound". mdpi.com Both ¹H and ¹⁹F NMR provide critical information about the electronic environment of the pyridine (B92270) ring and the influence of the N-oxide, fluorine, and carboxylic acid functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The N-oxide group generally causes a downfield shift of the ring protons, particularly at the 2- and 6-positions, due to its electron-withdrawing nature. The fluorine atom at the 5-position and the carboxylic acid at the 3-position will further influence the chemical shifts and coupling constants of the remaining protons on the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information on the carbon skeleton. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The N-oxide functionality typically shields the C2 and C6 carbons while deshielding the C4 carbon.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for studying fluorinated compounds. mdpi.com The chemical shift of the fluorine atom in "this compound" provides insight into the electronic effects of the other substituents. Coupling between the fluorine nucleus and nearby protons (H-F coupling) and carbons (C-F coupling) can be observed, aiding in the complete assignment of the NMR spectra and confirming the substitution pattern.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities, thus confirming the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of atoms, which is valuable for conformational analysis.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Key Coupling Constants (Hz) |

| H-2 | 8.0 - 8.5 | ³J(H2-H4), ⁴J(H2-H6), ⁴J(H2-F5) |

| H-4 | 7.5 - 8.0 | ³J(H4-H2), ³J(H4-F5) |

| H-6 | 8.5 - 9.0 | ⁴J(H6-H2), ⁵J(H6-F5) |

| C-2 | 140 - 145 | ¹J(C2-H2), ²J(C2-H4), ³J(C2-H6), ³J(C2-F5) |

| C-3 | 130 - 135 | ²J(C3-H2), ²J(C3-H4), ³J(C3-F5) |

| C-4 | 125 - 130 | ¹J(C4-H4), ²J(C4-H2), ²J(C4-F5) |

| C-5 | 155 - 160 (d) | ¹J(C5-F5) ~240-260, ²J(C5-H4), ²J(C5-H6) |

| C-6 | 145 - 150 | ¹J(C6-H6), ²J(C6-H2), ³J(C6-F5) |

| C=O | 165 - 170 | |

| ¹⁹F | -110 to -130 | ³J(F5-H4), ⁴J(F5-H2), ⁵J(F5-H6) |

Note: These are predicted values based on known substituent effects on pyridine N-oxides and fluorinated pyridines. Actual values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying functional groups and monitoring their transformations during a chemical reaction. frontiersin.org

IR Spectroscopy: The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-O, C=O, O-H, C-F, and aromatic C-H and C=C/C=N stretching and bending vibrations. The N-O stretching vibration in pyridine N-oxides typically appears in the 1200-1300 cm⁻¹ region. The carboxylic acid group will exhibit a strong C=O stretching band around 1700 cm⁻¹ and a broad O-H stretching band from 2500-3300 cm⁻¹. The C-F stretching vibration is expected in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. frontiersin.org Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the pyridine ring is particularly sensitive to substitution and can provide a characteristic fingerprint for the molecule.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| -COOH | O-H stretch | 2500-3300 (broad) | Weak |

| -COOH | C=O stretch | ~1700 (strong) | Moderate |

| Pyridine Ring | C=C/C=N stretch | 1400-1600 (multiple bands) | Strong |

| N-O | N-O stretch | 1200-1300 (strong) | Moderate |

| C-F | C-F stretch | 1000-1100 (strong) | Weak |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

For "this compound," high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement.

Fragmentation Pathways: The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O, CO, and COOH. Pyridine N-oxides can undergo a characteristic loss of an oxygen atom. The fragmentation of the fluorinated pyridine ring can also provide clues to the substitution pattern. A plausible fragmentation would be the loss of the carboxylic group followed by the elimination of CO or the fluorine atom.

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov For "this compound," an X-ray crystal structure would precisely determine bond lengths, bond angles, and torsion angles. researchgate.net This technique would also reveal the supramolecular architecture, showing how the molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups and the N-oxide oxygen), π-π stacking of the pyridine rings, and halogen bonding involving the fluorine atom. nih.gov Pyridine N-oxides are known to act as Lewis bases and can form hydrogen bonds. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| β (°) | 105 |

| V (ų) | 738 |

| Z | 4 |

| Key Bond Length (N-O) (Å) | ~1.30 |

| Key Bond Length (C-F) (Å) | ~1.35 |

| Key Intermolecular Interaction | O-H···O (Carboxylic acid dimer) and C-H···O (to N-oxide) |

Note: These are hypothetical values for illustrative purposes.

In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) involves the use of in-situ and online analytical tools to monitor and control chemical reactions in real-time. katsura-chemical.co.jpresearchgate.net For the synthesis of "this compound," PAT can be employed to optimize reaction conditions, improve yield and purity, and ensure process safety and consistency. americanpharmaceuticalreview.com

Techniques for In-Situ Monitoring:

ReactIR (In-situ FT-IR): A probe-based FT-IR spectrometer can be inserted directly into the reaction vessel to monitor the disappearance of reactants and the appearance of intermediates and the final product by tracking their characteristic vibrational bands. katsura-chemical.co.jp

In-situ Raman Spectroscopy: Similar to ReactIR, Raman spectroscopy can be used for real-time monitoring of the reaction progress.

Online HPLC/UPLC-MS: A small sample can be automatically withdrawn from the reactor, diluted, and injected into an HPLC or UPLC-MS system for rapid analysis of the reaction mixture composition. rsc.org

Flow NMR: For continuous flow reactions, flow NMR spectroscopy can provide real-time structural and quantitative information about the reaction stream. rsc.org

By implementing PAT, a deeper understanding of the reaction kinetics and mechanism for the formation of "this compound" can be achieved, leading to a more robust and efficient manufacturing process. researchgate.net

Synthetic Utility and Applications As a Chemical Building Block

As a Scaffold for the Construction of Diverse Heterocyclic Systems

The unique electronic properties of the pyridine (B92270) N-oxide ring system make it an excellent scaffold for building more complex heterocyclic structures. The N-oxide group increases the electron density on the oxygen atom, making it a strong hydrogen bond acceptor, which can influence reaction pathways and intermolecular interactions. researchgate.net This property is leveraged in various condensation and cyclization reactions to create fused and linked heterocyclic systems.

The synthesis of N-oxide derivatives has significantly expanded the potential of these compounds in creating molecules with diverse biological activities. researchgate.net For instance, the general class of heterocyclic N-oxides is instrumental in C-H functionalization processes due to the directing effect of the N-oxide group. researchgate.net While specific examples starting directly from 5-Fluoropyridine-3-carboxylic acid N-oxide are not detailed in the provided literature, the reactivity patterns of related structures, such as the condensation of aminopyrazoles with various carbonyl compounds to form pyrazolo[1,5-a]pyrimidines, illustrate the general strategies employed. frontiersin.org The N-oxide can activate adjacent positions, facilitating reactions that lead to the formation of new rings.

Precursor for Fluorinated Pyridines and Pyridine Carboxylic Acids

One of the most significant applications of pyridine N-oxides is as precursors for the synthesis of fluorinated pyridines. The conversion of a pyridine N-oxide to a fluorinated pyridine is a key transformation, especially for positions that are otherwise difficult to fluorinate. Nucleophilic fluorination of the pyridine ring is challenging due to its electron-rich nature, particularly at the meta-positions (3- and 5-positions). nih.govrsc.org The N-oxide functionality circumvents this challenge by altering the ring's electronic properties.

Methods have been developed for the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts are stable, isolable intermediates that serve as effective precursors for producing structurally diverse 2-fluoropyridines. acs.org This approach is highly regioselective; for 3-substituted pyridine N-oxides, fluorination occurs exclusively at the position para to the existing substituent (the 2-position). acs.org

Furthermore, direct fluorination of pyridine N-oxides offers a pathway to meta-fluorinated pyridines. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine. nih.govrsc.org This highlights the utility of the N-oxide as a precursor for introducing fluorine at the 3- or 5-position, a reaction that is very low-yielding with other methods unless strong electron-withdrawing groups are present. nih.gov

Table 1: Synthesis of Fluorinated Pyridines from Pyridine N-Oxide Precursors

| Precursor | Reagents/Conditions | Product | Yield | Reference |

| 3-Bromopyridine N-oxide | TBAF, 120 °C, 30 min | 3-Fluoropyridine (B146971) N-oxide | >25% conversion | nih.gov |

| 3-Phenylpyridine N-oxide | 1. Tf₂O, Et₃N, CH₂Cl₂; 2. NEt₃·3HF | 2-Fluoro-5-phenylpyridine | 84% | acs.org |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride (B91410) source, Room Temp | 3-Fluoro-4-nitropyridine N-oxide | Moderate | nih.govrsc.org |

Role in the Synthesis of Functionalized Pyridine Derivatives

The N-oxide group is a powerful tool for the synthesis of various functionalized pyridine derivatives beyond just fluorination. It can activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, typically at the 2- and 4-positions. nih.gov This activation allows for the introduction of a wide range of nucleophiles.

While traditional methods for creating halopyridines (precursors for SNAr) often require harsh conditions like neat POX₃ at high temperatures, the N-oxide route provides a milder alternative. nih.gov The N-oxide can be activated, for example with triflic anhydride (B1165640) (Tf₂O), to facilitate the addition of nucleophiles. acs.org This strategy is compatible with a broad range of functional groups. acs.org The resulting functionalized pyridine N-oxide can then be carried forward in a synthesis, or the N-oxide can be removed via reduction to yield the final functionalized pyridine. The synthesis of 3-fluoro-4-aminopyridine via the hydrogenation of 3-fluoro-4-nitropyridine N-oxide is a clear example of this two-step functionalization and deoxygenation process. nih.govrsc.org

Applications in Radiochemistry as a Precursor for Radiolabeling

The synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging is a critical area of medicinal chemistry, and Fluorine-18 (¹⁸F) is the most commonly used radioisotope. acs.org Pyridine N-oxides have emerged as highly valuable precursors for the introduction of ¹⁸F into aromatic systems. nih.govacs.org The challenge in ¹⁸F radiochemistry is the need for rapid and efficient labeling reactions due to the short half-life of ¹⁸F (109.7 minutes). acs.org

The methods developed for non-radioactive fluorination of pyridine N-oxides are often directly translatable to ¹⁸F-labeling. nih.govacs.org The use of pyridine N-oxides to generate meta-fluorinated pyridines is particularly significant, as these structures are difficult to access using other radiolabeling techniques. nih.govrsc.org The direct radiofluorination of a pyridine N-oxide precursor, such as 3-bromo-4-nitropyridine N-oxide, to produce [¹⁸F]3-fluoro-4-aminopyridine after reduction, demonstrates a novel and effective strategy. nih.govrsc.org This approach avoids the often difficult-to-prepare precursors required by other methods, such as iodonium (B1229267) salts. nih.gov The ability to convert readily available pyridine N-oxides into ¹⁸F-labeled PET tracers represents a significant advancement in the field. acs.org

Table 2: Application in ¹⁸F-Radiolabeling

| Precursor Type | Key Advantage | Resulting Product Class | Application | Reference |

| Pyridyltrialkylammonium salts (from N-oxides) | Mild, metal-free synthesis; broad functional group compatibility. | 2-[¹⁸F]Fluoropyridines | PET Imaging Tracers (e.g., [¹⁸F]AV-1451) | acs.org |

| Substituted Pyridine N-oxides | Enables direct radiofluorination at the challenging meta-position. | meta-[¹⁸F]Fluoropyridines (e.g., [¹⁸F]3-fluoro-4-aminopyridine) | PET Radiopharmaceuticals | nih.govrsc.org |

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Patterns

While the individual reactivities of fluorinated pyridines and pyridine (B92270) N-oxides are well-documented, the interplay between the fluorine, carboxylic acid, and N-oxide functionalities in a single molecule remains a fertile ground for discovery. The N-oxide group is known to activate the pyridine ring for both electrophilic and nucleophilic substitution, often directing reactions to positions that are otherwise difficult to functionalize. mdpi.com Research indicates that the N-oxide group can significantly enhance the reactivity of the pyridine ring, favoring meta-fluorination in certain cases. nih.gov

Future investigations could focus on:

Novel C-H Functionalization: Exploring transition-metal-catalyzed C-H activation at the C-2, C-4, and C-6 positions. The electronic properties imparted by the existing substituents could lead to unprecedented regioselectivity and reactivity.

Decarboxylative Cross-Coupling Reactions: Utilizing the carboxylic acid group as a handle for cross-coupling reactions. This would allow for the introduction of a wide array of substituents at the C-3 position, a transformation that is often challenging in pyridine chemistry.

Reactions at the N-Oxide Oxygen: Investigating reactions that leverage the oxygen atom of the N-oxide, such as deoxygenation under novel conditions or its participation in rearrangements and cycloaddition reactions. The presence of the fluorine atom could influence the electronic nature of the N-oxide, potentially modulating its reactivity in interesting ways.

Complex Formation: The N-oxide functionality can act as a ligand for various metals. The synthesis and characterization of coordination complexes could lead to new materials with interesting photophysical or catalytic properties. mdpi.comnih.gov

Development of Highly Efficient and Sustainable Synthetic Routes

The development of green and sustainable methods for the synthesis of valuable chemical intermediates is a paramount goal in modern chemistry. rsc.org Current routes to 5-Fluoropyridine-3-carboxylic acid N-oxide and its precursors may rely on harsh reagents or multi-step processes. Future research should aim to develop more efficient and environmentally benign synthetic strategies.

Key opportunities include: